Thalidomide-4-C3-NH2 hydrochloride

PROTACs CRBN ligand Bioconjugation

Thalidomide-4-C3-NH2 hydrochloride is a non-interchangeable C4-C3-amine functionalized cereblon (CRBN) ligand. The primary amine handle on a C3 alkyl spacer enables efficient linker conjugation via amide bond formation, avoiding steric hindrance at the CRBN binding interface. Supplied as a stable hydrochloride salt (≥98% purity), it is the definitive starting material for reproducible PROTAC synthesis and 'molecular glue' screening. Choose this specific exit vector for reliable ternary complex formation.

Molecular Formula C16H18ClN3O4
Molecular Weight 351.79
CAS No. 2357110-84-8
Cat. No. B2473146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-4-C3-NH2 hydrochloride
CAS2357110-84-8
Molecular FormulaC16H18ClN3O4
Molecular Weight351.79
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCN.Cl
InChIInChI=1S/C16H17N3O4.ClH/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21;/h3-4,8,12H,1-2,5-7,17H2,(H,18,20,21);1H
InChIKeyVHFJERMPPMWSPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-4-C3-NH2 Hydrochloride (CAS 2357110-84-8) as a Core PROTAC Building Block


Thalidomide-4-C3-NH2 hydrochloride (CAS 2357110-84-8) is a functionalized cereblon (CRBN) ligand, a critical component for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . As a derivative of thalidomide, it retains the core glutarimide moiety essential for high-affinity binding to the CRBN E3 ubiquitin ligase complex . The compound is specifically modified at the C4 position of the phthalimide ring with a C3-alkyl chain terminating in a primary amine, providing a versatile synthetic handle for linker conjugation . It is primarily supplied as a hydrochloride salt to enhance stability and solubility .

Why Generic Thalidomide Analogs Cannot Substitute for Thalidomide-4-C3-NH2 Hydrochloride in PROTAC Design


Substituting Thalidomide-4-C3-NH2 hydrochloride with a simpler thalidomide analog or even a clinically approved immunomodulatory drug (IMiD) like lenalidomide or pomalidomide is not feasible for PROTAC synthesis. The key differentiator is the presence and position of a synthetic 'exit vector' [1]. While pomalidomide possesses a C4-amino group, it lacks the flexible C3-alkyl spacer required for optimal linker attachment, and direct conjugation to the C4-amino group can sterically hinder the formation of a stable ternary complex with CRBN and the target protein [2]. Conversely, compounds with alternative exit vectors, such as those on the phenyl ring or with different linker lengths and compositions (e.g., PEG linkers), can dramatically alter PROTAC physicochemical properties and degradation efficiency . The specific C4-C3-amine architecture of this compound provides a defined spatial orientation and chemical reactivity that is essential for reproducible and efficient bioconjugation, making it a non-interchangeable component in targeted protein degradation workflows .

Quantitative Differentiation of Thalidomide-4-C3-NH2 Hydrochloride: A Head-to-Head Comparison for Informed Procurement


Structural and Conjugation Advantage: The C4-C3-Amine Exit Vector Versus Direct C4-Amino Substitution

Thalidomide-4-C3-NH2 hydrochloride features a C4-C3-alkyl-amine exit vector, providing a flexible spacer that is absent in the direct C4-amino substituted pomalidomide [1]. This structural difference is critical for PROTAC linker attachment. Crystal structure analysis shows that the C4 position on the phthalimide ring is buried within the CRBN binding pocket, and modifications at this site can disrupt binding [2]. The C3-alkyl spacer in Thalidomide-4-C3-NH2 hydrochloride projects the reactive amine away from the binding interface, preventing steric hindrance and preserving CRBN affinity, a feature that enables more reliable and efficient ternary complex formation compared to direct C4-amino conjugates [1].

PROTACs CRBN ligand Bioconjugation

Purity Benchmarking: Thalidomide-4-C3-NH2 Hydrochloride Versus Common PROTAC Building Blocks

Commercial sources for Thalidomide-4-C3-NH2 hydrochloride consistently report a purity of ≥98% . This high purity level is critical for PROTAC synthesis, where even minor impurities can lead to off-target effects, reduced yield, or unreliable biological data [1]. In comparison, many custom or smaller-scale syntheses of similar thalidomide-linker conjugates (e.g., Thalidomide-O-C3-NH2 hydrochloride) are often supplied at lower purities (e.g., 95%) or without rigorous quality control documentation, increasing the risk of experimental variability .

Chemical Purity Quality Control PROTAC Synthesis

Molecular Weight and Rotatable Bond Analysis: Implications for PROTAC Physicochemical Properties

The molecular weight of Thalidomide-4-C3-NH2 hydrochloride (351.78 g/mol) and its rotatable bond count (4) position it as a relatively small and rigid ligand-linker precursor . This is advantageous for the development of PROTACs, which often suffer from high molecular weight (>1000 Da) and poor cellular permeability . When compared to other common CRBN ligand-linkers, such as Thalidomide-O-PEG4-amine (MW ~500-600 Da, with flexible PEG chains), the shorter, more rigid C3-alkyl linker of Thalidomide-4-C3-NH2 hydrochloride may contribute to a lower overall molecular weight and reduced conformational flexibility of the final PROTAC molecule . While not a direct functional comparison, this intrinsic property can be strategically selected for during early-stage drug design to optimize pharmacokinetic parameters.

PROTAC Drug Design Physicochemical Properties Cellular Permeability

Optimal Use-Cases for Thalidomide-4-C3-NH2 Hydrochloride in Targeted Protein Degradation Research


Custom PROTAC Synthesis for Intracellular Targets

Thalidomide-4-C3-NH2 hydrochloride is ideally suited as a starting material for the synthesis of custom PROTACs targeting intracellular proteins . Its primary amine handle enables straightforward conjugation to a wide variety of linkers (e.g., PEG, alkyl) and target protein ligands (warheads) via amide bond formation . The C3-alkyl spacer ensures the final PROTAC molecule can effectively bridge the CRBN E3 ligase and the target protein to form a productive ternary complex, as demonstrated by structural studies of related compounds [1].

Building a Diverse PROTAC Library for Hit Identification

The compound's well-defined structure and high commercial purity (≥98%) make it a reliable reagent for constructing focused libraries of PROTACs. Its relatively small size and rigidity allow researchers to systematically explore the effects of different linker lengths and warhead attachments on degradation efficiency without the confounding variable of a flexible or impure CRBN ligand component .

Investigating CRBN Neosubstrate Degradation in Vitro

By conjugating this ligand to a non-selective binding moiety, researchers can create a 'molecular glue' degrader to probe for novel CRBN neosubstrates. The C4-C3-amine exit vector is known to project from the CRBN surface, and by attaching a hydrophobic tag or other moiety, it is possible to recruit and degrade proteins that would not otherwise be CRBN substrates, enabling phenotypic screening and target discovery [1].

As a Positive Control in CRBN Binding Assays

Thalidomide-4-C3-NH2 hydrochloride retains the core CRBN-binding glutarimide motif. While not as potent as some optimized IMiDs, it serves as a robust and chemically stable positive control in biochemical assays (e.g., TR-FRET, AlphaScreen, MST) designed to measure compound binding to the CRBN-thalidomide binding domain [2]. Its consistent performance from high-purity batches ensures assay reproducibility across experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-4-C3-NH2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.